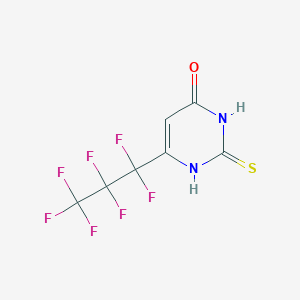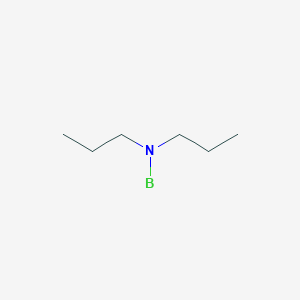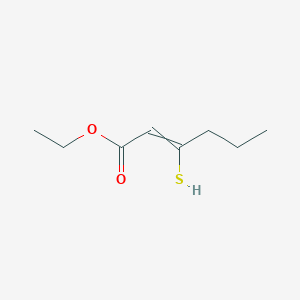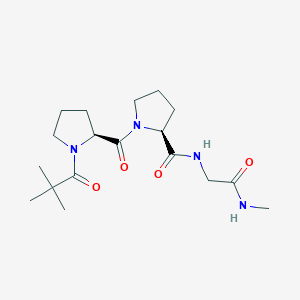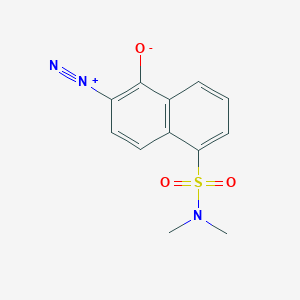
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is a chemical compound with the molecular formula C12H11N3O3S It is known for its unique structure, which includes a diazonium group and a dimethylsulfamoyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate typically involves the diazotization of 5-amino-2-(dimethylsulfamoyl)naphthalene. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction can be represented as follows:
5-Amino-2-(dimethylsulfamoyl)naphthalene+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the naphthalene ring.
Coupling Reactions: Azo compounds with extended conjugation and vivid colors.
Reduction Reactions: The corresponding amine derivative of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo substitution or coupling reactions with nucleophiles. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-5-methylsulfonylnaphthalen-1-olate
- 2-Diazonio-5-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88429-10-1 |
|---|---|
Molekularformel |
C12H11N3O3S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
2-diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate |
InChI |
InChI=1S/C12H11N3O3S/c1-15(2)19(17,18)11-5-3-4-9-8(11)6-7-10(14-13)12(9)16/h3-7H,1-2H3 |
InChI-Schlüssel |
BMNLTDCWKYHPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


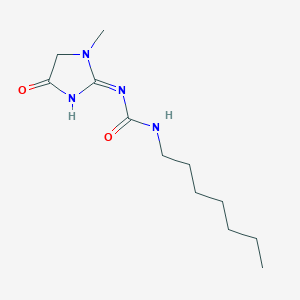
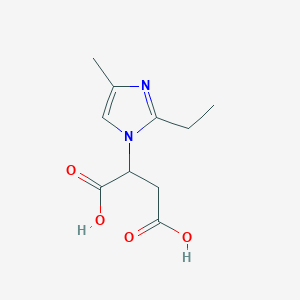
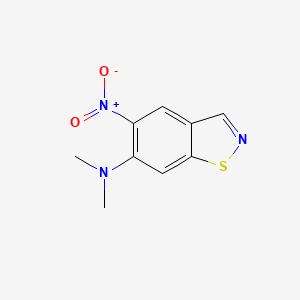
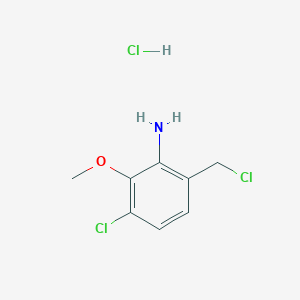
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
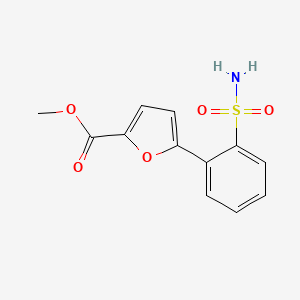
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
